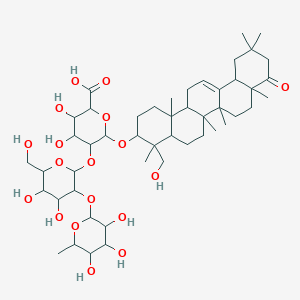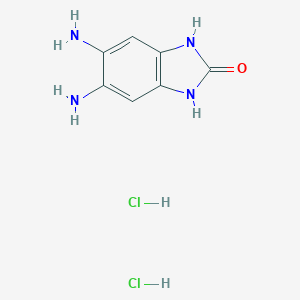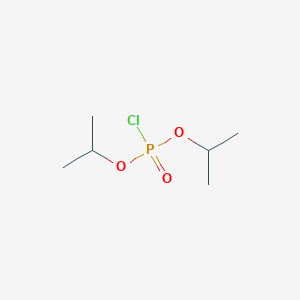
Diisopropyl chlorophosphate
概要
説明
It is a colorless to almost colorless liquid that is moisture-sensitive and has a molecular weight of 200.60 g/mol . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
科学的研究の応用
Diisopropyl chlorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates.
Biology: It serves as a tool for studying enzyme mechanisms, especially those involving phosphorylation.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
Action Environment
The action, efficacy, and stability of DICP can be influenced by various environmental factors. For instance, DICP is known to be hygroscopic and sensitive to moisture , suggesting that its stability and activity may be affected by humidity and other moisture-related factors. Furthermore, the compound’s solubility in different solvents may influence its distribution and availability in different environments.
Safety and Hazards
準備方法
Diisopropyl chlorophosphate can be synthesized through the reaction of diisopropyl phosphite with phosphorus trichloride under controlled conditions . The reaction typically involves the following steps:
Reaction of diisopropyl phosphite with phosphorus trichloride: This step generates diisopropyl phosphorochloridate.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Diisopropyl chlorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphoramidates or phosphates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form diisopropyl phosphate and hydrochloric acid.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in such reactions under specific conditions.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Diisopropyl chlorophosphate can be compared with other similar compounds, such as:
Diisopropyl fluorophosphate: This compound is also a phosphorylating agent but contains a fluorine atom instead of chlorine.
Diethyl chlorophosphate: Similar to this compound but with ethyl groups instead of isopropyl groups. It is used in similar applications but may have different reactivity and properties.
The uniqueness of this compound lies in its specific reactivity and the nature of its isopropyl groups, which can influence its behavior in chemical reactions and its applications in various fields.
特性
IUPAC Name |
2-[chloro(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFGWNUUDBGEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180423 | |
| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2574-25-6 | |
| Record name | Bis(1-methylethyl) phosphorochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorochloridic acid, diisopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Phosphorochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for diisopropyl chlorophosphate with anilines?
A1: this compound (DIPCP) reacts with anilines through a concerted mechanism primarily involving a backside nucleophilic attack. This conclusion is drawn from kinetic studies that show an inverse secondary deuterium kinetic isotope effect (DKIE). Essentially, the reaction rate is slightly faster when deuterium replaces hydrogen in the aniline, suggesting a transition state where the C-H(D) bond is becoming less constrained. [, ]
Q2: Why is the anilinolysis of this compound considered "slow"?
A2: Research has shown that the reaction rate of this compound with anilines is slower than would be expected based solely on conventional stereoelectronic effects. [, ] While the exact reasons for this slow reaction rate haven't been fully elucidated in the provided research, it suggests that other factors, such as steric hindrance around the phosphorus center due to the isopropyl groups, might play a significant role in slowing down the nucleophilic attack.
Q3: How does the structure of the aniline affect its reaction with this compound?
A3: While the provided research doesn't delve deep into structure-activity relationships, it does indicate that the substituent on the aniline influences the reaction. The magnitude of the inverse secondary DKIE is highest when the aniline substituent (X) is hydrogen. [, ] This implies that electron-donating or withdrawing nature of the substituent on the aniline ring likely affects the electron density at the reaction center (nitrogen of aniline), thereby influencing the reaction rate with this compound.
Q4: Is there a relationship between the cholinesterase inhibiting activity of this compound and its toxicity?
A4: Yes, research suggests a correlation between the ability of this compound to inhibit cholinesterase and its toxicity. A study found that the logarithm of the lethal dose (LD50) for this compound in mice was directly proportional to the logarithm of the concentration required to inhibit 50% of cholinesterase activity in vitro. [] This suggests that cholinesterase inhibition is a key mechanism for the toxic effects of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


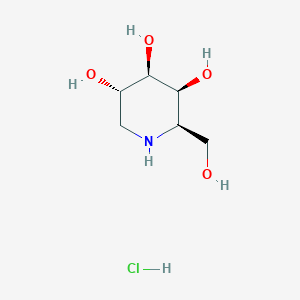
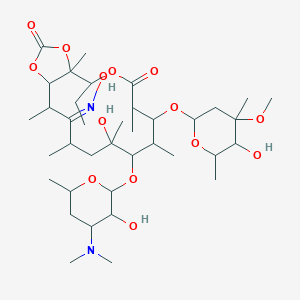
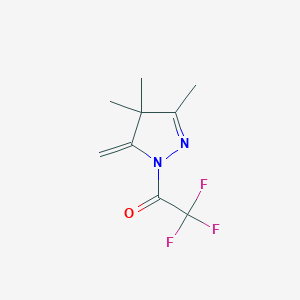
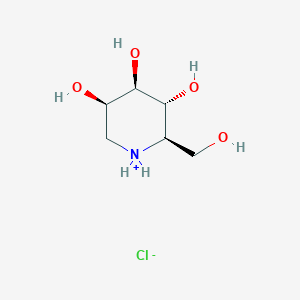
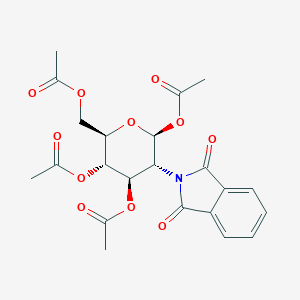
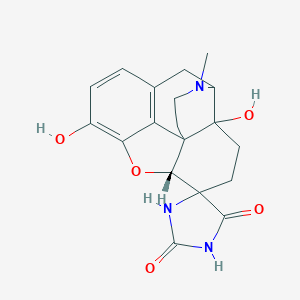

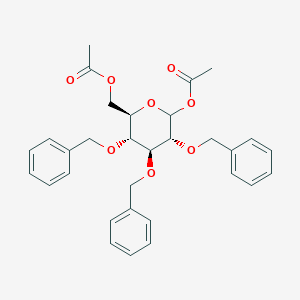
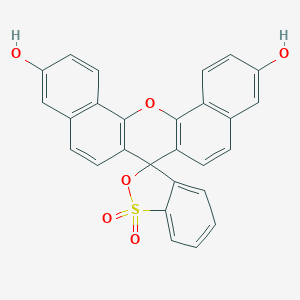
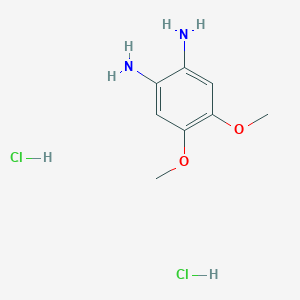
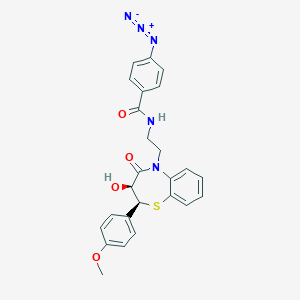
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
